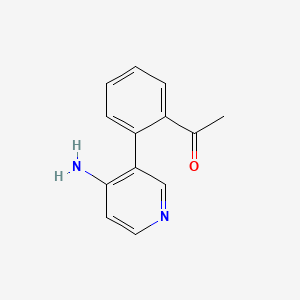

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within the ring system. Pyridine (B92270), a six-membered ring with one nitrogen atom, is a cornerstone of this field. mdpi.commdpi.com It is an aromatic heterocycle, structurally similar to benzene (B151609), but the nitrogen atom imparts distinct properties, such as basicity and altered reactivity patterns. chemicalbook.com The nitrogen atom's presence makes the pyridine ring generally less reactive towards electrophilic substitution than benzene but more susceptible to nucleophilic attack. chemwhat.ruchemsrc.com

Pyridyl-substituted phenyl ethanones, such as the title compound, are biaryl systems, where a pyridine ring is linked to a phenyl ethanone (B97240) structure. The synthesis of such biaryl and heterobiaryl compounds is a significant area of research, with methods like the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction being instrumental for creating the crucial carbon-carbon bond between the two aromatic rings. mdpi.comnih.govresearchgate.net These complex structures are important building blocks for new materials and are of high interest in medicinal chemistry. dmed.org.ua

Significance of Aminopyridine and Phenyl Ethanone Scaffolds in Chemical Biology

Both the aminopyridine and phenyl ethanone components of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone are recognized as "privileged scaffolds" in medicinal chemistry and chemical biology. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery.

The aminopyridine scaffold is a key feature in numerous biologically active molecules. As monoamino or diamino derivatives of pyridine, these compounds can interact with various enzymes and receptors, leading to a wide range of pharmacological effects. For instance, 2-aminopyridine (B139424) is a low-molecular-weight moiety used in the synthesis of diverse biological molecules, valued for its ability to form single products with minimal side reactions. Aminopyridine derivatives have been investigated as selective JAK2 inhibitors for treating myelofibrosis, as dual CDK/HDAC inhibitors for cancer therapy, and are found in drugs targeting a variety of diseases.

The phenyl ethanone (acetophenone) scaffold is the simplest aromatic ketone and serves as a precursor for many resins and fragrances. In the context of chemical biology, phenyl ethanone derivatives have been explored for a multitude of pharmacological activities, including hepatoprotective, anti-inflammatory, antimicrobial, and anticancer properties. dmed.org.ua Recent studies have focused on novel phenyl ketone derivatives as potential agents against nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity. dmed.org.ua The core structure is also a building block for more complex molecules, such as inhibitors of the MCR-1 enzyme, which confers colistin (B93849) resistance in bacteria.

The combination of these two potent scaffolds in one molecule suggests that this compound could be a valuable candidate for biological screening and further chemical modification.

Overview of Existing Research on Related Chemical Architectures

While specific research on this compound is not extensively documented in publicly available literature, a wealth of research exists on closely related isomers and analogous structures. This body of work provides a strong foundation for understanding the probable synthesis and potential properties of the title compound.

For example, the synthesis of the isomeric compound 1-(4-aminopyridin-2-yl)ethanone has been described in patents. One method involves a Stille coupling between 2-chloro-4-nitropyridine (B32982) and tributyl(1-ethoxyvinyl)tin, followed by hydrolysis and reduction of the nitro group to an amine. This highlights a viable synthetic strategy for coupling a ketone functionality to a pyridine ring.

The synthesis of other pyridyl-phenyl ethanones, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone , an intermediate for the anti-inflammatory drug Etoricoxib, is also well-documented. These syntheses often involve coupling a substituted pyridine derivative with a phenylacetic acid derivative.

Furthermore, research into biaryl molecules frequently employs the Suzuki-Miyaura reaction. Studies have successfully coupled various substituted chloropyridines with phenylboronic acids researchgate.net and 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids to create novel pyridine derivatives. mdpi.com This reaction is known for its tolerance of a wide range of functional groups, making it a highly plausible method for synthesizing this compound from appropriate precursors like 3-bromo-4-aminopyridine and 2-acetylphenylboronic acid.

The biological activities of related structures are also of great interest. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been evaluated as inhibitors of MCR-1 to combat antibiotic resistance. In other studies, 3-aminopyridin-2-one based fragments have been identified as potent inhibitors of kinases like MPS1 and Aurora, which are targets for cancer therapy. These findings underscore the potential for pyridyl-substituted phenyl ethanones to serve as platforms for developing new therapeutic agents.

Detailed Compound Information

While dedicated research publications on this compound are scarce, its chemical identity is confirmed through its unique CAS number and data from chemical suppliers.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1258610-21-7 |

| Molecular Formula | C₁₃H₁₂N₂O |

| Molecular Weight | 212.25 g/mol |

Data sourced from chemical supplier databases.

Table 2: Comparison of Related Aminopyridinyl Ethanone Isomers

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| This compound | 1258610-21-7 | C₁₃H₁₂N₂O | Phenyl group at position 3 of pyridine |

| 1-(4-Aminopyridin-2-yl)ethanone | 137506-99-9 | C₇H₈N₂O | Acetyl group directly on pyridine ring at position 2 |

| 1-(4-Aminopyridin-3-yl)ethanone | 53277-43-3 | C₇H₈N₂O | Acetyl group directly on pyridine ring at position 3 |

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-aminopyridin-3-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-9(16)10-4-2-3-5-11(10)12-8-15-7-6-13(12)14/h2-8H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDMXSXPBBOSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728044 | |

| Record name | 1-[2-(4-Aminopyridin-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258610-21-7 | |

| Record name | 1-[2-(4-Aminopyridin-3-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 4 Aminopyridin 3 Yl Phenyl Ethanone

Retrosynthetic Analysis of the 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For This compound , the primary disconnections involve the key carbon-carbon bonds that form the molecular skeleton.

Two logical disconnection points are:

The C-C bond linking the phenyl and pyridine (B92270) rings: This biaryl linkage is a prime candidate for disconnection via a transition metal-catalyzed cross-coupling reaction. This leads to two key synthons: a nucleophilic pyridine and an electrophilic phenyl component, or vice versa.

The C-C bond between the phenyl ring and the acetyl group's carbonyl carbon: This bond can be disconnected through a Friedel-Crafts acylation reaction, suggesting an acetyl cation synthon and the biaryl precursor.

Based on these disconnections, a plausible retrosynthetic pathway would start with a protected 4-aminopyridine (B3432731) and a substituted benzene (B151609) derivative. The amino group on the pyridine ring is often protected to prevent unwanted side reactions and to modulate its electronic properties during the coupling step. libretexts.orgwikipedia.org

Targeted Synthetic Routes to the this compound Nucleus

Carbon-Carbon Coupling Strategies for Phenyl-Pyridyl Linkage

The formation of the bond between the pyridine and phenyl rings is the cornerstone of the synthesis. Modern organic chemistry offers several powerful methods for constructing such C(sp²)–C(sp²) bonds.

Palladium-catalyzed reactions are among the most efficient and versatile tools for C-C bond formation. mdpi.com

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is exceptionally well-suited for this synthesis due to its high functional group tolerance and the general stability of the required boronic acids. mdpi.comnih.gov Two primary routes can be envisioned:

Route A: Coupling of a 3-halo-4-aminopyridine (or its protected form) with (2-acetylphenyl)boronic acid .

Route B: Coupling of a (4-aminopyridin-3-yl)boronic acid with a 2-haloacetophenone .

The synthesis of 3-aryl-aminopyridine structures via Suzuki coupling has been successfully demonstrated in the literature, often employing a protected aminopyridine precursor to achieve higher yields and cleaner reactions. researchgate.netnih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine-based ligands being common. nih.govrsc.org

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ | Secondary Phosphine Oxides | - | - | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | researchgate.net |

| PdCl₂(dppf) | - | - | - | researchgate.net |

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgnumberanalytics.com This method is known for its high reactivity and functional group tolerance, allowing for the coupling of various carbon centers (sp³, sp², and sp). wikipedia.org For the target molecule, a plausible Negishi coupling could involve:

Reacting a (4-aminopyridin-3-yl)zinc halide with 1-(2-halophenyl)ethanone . The pyridyl zinc halide can be generated from the corresponding halopyridine. orgsyn.org

Palladium catalysts generally provide higher yields and broader functional group compatibility compared to nickel catalysts. wikipedia.org

While palladium catalysis is dominant, copper-mediated reactions represent an alternative strategy for C-C bond formation. acs.org Historically, the Ullmann reaction involved the copper-promoted coupling of two aryl halides, though it often required harsh conditions. Modern copper catalysis has evolved to be more efficient, utilizing various ligands to facilitate the coupling under milder conditions. acs.orgacs.org A potential, though less common, route could involve the copper-catalyzed coupling of a 3-halopyridine derivative with an organometallic phenyl reagent.

Functional Group Introduction on the Phenyl Ring (e.g., Acetyl Group)

The introduction of the acetyl group (CH₃CO-) onto the phenyl ring is most commonly achieved via the Friedel-Crafts acylation reaction. youtube.com This electrophilic aromatic substitution involves treating the aromatic ring with an acylating agent, typically an acyl halide (like acetyl chloride) or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.combyjus.com

This step can be strategically placed either before or after the phenyl-pyridyl bond formation:

Acylation before Coupling: 1-Bromo-2-fluorobenzene could be acylated to form 2-bromoacetophenone, which is then used in a subsequent Suzuki-Miyaura or Negishi coupling reaction.

Acylation after Coupling: The (4-aminopyridin-3-yl)benzene intermediate could be directly acylated. However, the presence of the basic aminopyridine nucleus can complicate this reaction by complexing with the Lewis acid catalyst, often necessitating protection of the amino group. libretexts.org

Derivatization of Precursor Aminopyridine Moieties

The 4-amino group on the pyridine ring is a strong activating group and a nucleophile, which can interfere with several synthetic steps. libretexts.org Therefore, derivatization, primarily through the use of protecting groups, is a crucial consideration. wikipedia.org

Amine Protection: The amino group is often temporarily converted into an amide to reduce its reactivity and prevent side reactions during coupling or acylation steps. libretexts.org After the desired transformation is complete, the protecting group is removed in a deprotection step to reveal the final amine. wikipedia.org

Table 2: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Removal Conditions | Reference(s) |

|---|---|---|---|

| Acetyl | Ac | Acid or base hydrolysis | wikipedia.org |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) | acs.org |

| Trichloroethyl chloroformate | Troc | Zn/Acetic Acid | wikipedia.orgacs.org |

| Tosyl | Ts | Strong acid or reducing agents | wikipedia.org |

This derivatization strategy ensures chemoselectivity, allowing the desired bond formations to proceed with greater efficiency and fewer undesirable byproducts. wikipedia.orgresearchgate.net

Advanced Synthetic Techniques for this compound and Analogs

Recent advancements in synthetic chemistry offer sophisticated methods for the preparation of complex molecules like this compound. These techniques aim to improve reaction times, yields, and sustainability.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of heterocyclic compounds. core.ac.ukumb.edunih.gov The primary advantage of this technique is the rapid heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes. core.ac.ukyoutube.com For the synthesis of aminopyridine derivatives, microwave irradiation can be employed in various reaction types, such as nucleophilic aromatic substitutions and multicomponent reactions. nih.govrsc.org

In a potential microwave-assisted synthesis of a precursor to the target molecule, a suitably substituted aminopyridine could be coupled with a phenyl derivative. The reaction conditions are typically optimized for temperature, time, and solvent. For instance, the synthesis of related aminopyrimidine derivatives has been successfully carried out at temperatures between 120–140 °C for 15–30 minutes. nih.gov This method often leads to high yields and simplified purification processes. youtube.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Aminopyridine Derivative Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours (e.g., 3-24 h) numberanalytics.comchemicalbook.com | Minutes (e.g., 10-30 min) core.ac.uknih.gov |

| Temperature | Typically reflux temperature of the solvent numberanalytics.com | 120-140 °C nih.gov |

| Yield | Moderate to Good | Good to Excellent core.ac.uk |

| Energy Efficiency | Lower | Higher |

| Process Control | Standard | Precise temperature and pressure control |

While many cross-coupling reactions rely on transition metal catalysts, there is growing interest in developing catalyst-free methods to reduce costs and metal contamination in the final product. acs.org For the synthesis of biaryl compounds, traditional methods like the Gomberg–Bachmann reaction can be performed under metal-free conditions, although they may have limitations such as low yields. acs.org

Modern catalyst-free approaches might involve visible-light-mediated reactions. For example, a catalyst-free, visible-light-promoted Gomberg–Bachmann reaction has been developed for the synthesis of biaryls using aryl diazonium salts. acs.org Another approach is the oxidative dehydrogenation (ODH) of aryl cyclohexenes to produce biaryl compounds using a metal-free carbon catalyst. researchgate.net While not directly applied to this compound, these principles suggest that a catalyst-free strategy could potentially be developed, for instance, by coupling a pre-functionalized aminopyridine with a phenyl derivative under specific reaction conditions that promote the desired bond formation without a metal catalyst. However, such reactions might require harsh conditions or produce lower yields compared to catalyzed alternatives.

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. rsc.orgoup.comorganic-chemistry.org The synthesis of polysubstituted pyridines is well-suited to one-pot methodologies, often involving multicomponent reactions (MCRs). core.ac.ukrsc.org

A hypothetical one-pot synthesis for a precursor to this compound could involve a three-component reaction. For example, a modified Bohlmann-Rahtz pyridine synthesis combines a 1,3-dicarbonyl compound, an alkynone, and an ammonia (B1221849) source to produce polysubstituted pyridines with high regioselectivity and good yields. core.ac.ukorganic-chemistry.org Another strategy involves the nickel-catalyzed one-pot synthesis of substituted pyridines from alkyl ketones and enamines. oup.com These methods demonstrate the feasibility of constructing the core pyridine ring and installing the necessary functional groups in a single, efficient operation.

Table 2: Illustrative One-Pot Synthesis Scheme for a Substituted Pyridine

| Step | Reactants | Conditions | Outcome |

| 1 | Alkynone, 1,3-Dicarbonyl Compound, Ammonium Acetate (B1210297) | Reflux in ethanol, 24h | Formation of pyridine ring with complete regioselectivity organic-chemistry.org |

| 2 | Subsequent functionalization (e.g., coupling reaction) | Addition of coupling partner and catalyst to the same pot | Formation of the final biaryl structure |

Purification and Isolation Techniques for this compound

The purification of the final product is a critical step to ensure the removal of unreacted starting materials, catalysts, and by-products. For aromatic ketones and aminopyridine derivatives, column chromatography is a standard and highly effective method. chemicalbook.comresearchgate.netresearchgate.net

Following the synthesis, the crude reaction mixture would typically undergo a work-up procedure. This often involves diluting the mixture with a suitable solvent and washing with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any acidic components and remove water-soluble impurities. chemicalbook.com The organic phase is then dried and concentrated under reduced pressure.

The resulting crude residue is then purified by column chromatography on silica (B1680970) gel. chemicalbook.comacs.org The choice of eluent is crucial for achieving good separation. A gradient solvent system is often employed, starting with a less polar mixture and gradually increasing the polarity. For a compound with the polarity of this compound, a mixture of a non-polar solvent like cyclohexane (B81311) or hexane (B92381) and a more polar solvent like ethyl acetate would be appropriate. chemicalbook.comresearchgate.net For instance, a gradient from a 5:5 to a 10:0 ratio of ethyl acetate to cyclohexane has been used for a similar compound. chemicalbook.com

In some cases, crystallization or recrystallization can be used as a final purification step to obtain a high-purity solid product. A patent for a similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, describes dissolving the raw product in a solvent mixture like dichloromethane (B109758) and aqueous HCl, followed by neutralization to precipitate the product, which is then filtered, washed, and dried. google.com Another described method involves dissolving the purified compound in a solvent such as N,N'-dimethylformamide at an elevated temperature, followed by cooling to induce crystallization. google.com

Table 3: General Purification Protocol for this compound

| Step | Procedure | Purpose |

| 1. Work-up | Dilution with ethyl acetate, washing with saturated NaHCO₃ solution, drying over MgSO₄, and concentration. chemicalbook.com | Removal of inorganic salts and water-soluble impurities. |

| 2. Column Chromatography | Silica gel column with a gradient eluent system (e.g., Ethyl Acetate/Cyclohexane). chemicalbook.com | Separation of the target compound from starting materials and by-products. |

| 3. Crystallization (Optional) | Dissolving the product in a suitable solvent (e.g., N,N'-dimethylformamide) and allowing it to crystallize upon cooling. google.com | To obtain a highly pure, crystalline solid. |

| 4. Final Product Isolation | Filtration of the solid, washing with a non-polar solvent (e.g., acetone, water), and drying under vacuum. google.com | Isolation of the pure final product. |

Chemical Reactivity and Derivatization of 1 2 4 Aminopyridin 3 Yl Phenyl Ethanone

Reactivity of the Aminopyridine Moiety

The aminopyridine portion of the molecule is characterized by the interplay between the basic nitrogen atom within the pyridine (B92270) ring and the exocyclic amino group. This interplay governs its reaction pathways.

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609) derivatives. wikipedia.org This deactivation is analogous to that seen in nitrobenzene. wikipedia.org While the amino group at the C4 position is an activating group, the ring nitrogen's electron-withdrawing effect typically directs electrophilic attack away from the pyridine ring and towards the more electron-rich phenyl ring.

However, electrophilic substitution on the pyridine ring itself is possible under specific conditions. One common strategy to enhance the reactivity of the pyridine ring towards electrophiles is through the formation of a pyridine N-oxide. wikipedia.orgquimicaorganica.org This transformation involves the oxidation of the pyridine nitrogen. The resulting N-oxide is more amenable to electrophilic substitution, typically at the 2- and 4-positions. wikipedia.org Subsequent deoxygenation, often with a reducing agent like zinc dust, can restore the pyridine ring. wikipedia.org For the title compound, this would provide a pathway for introducing substituents onto the aminopyridine ring, although the presence of the existing amino group would influence the regioselectivity. Direct halogenation, such as bromination and chlorination, can also proceed effectively on the pyridine ring. wikipedia.org

The exocyclic amino group of the 4-aminopyridine (B3432731) moiety is a primary site for various chemical reactions.

Acylation: The acetylation of aminopyridines can proceed through two main pathways. For 4-aminopyridine, the reaction with acetic anhydride (B1165640) typically involves an initial attack at the more nucleophilic ring nitrogen, followed by rearrangement to the more stable N-acetylamino product. publish.csiro.au However, direct acylation on the exocyclic amino group is also a known mechanism. publish.csiro.au The choice of pathway can be influenced by substituents on the pyridine ring; for instance, a methyl group at the 2-position can sterically hinder attack at the ring nitrogen, favoring direct acylation of the amino group. publish.csiro.au The use of 4-aminopyridine or its derivatives like 4-(dimethylamino)pyridine (DMAP) as catalysts in acylation reactions is a well-established method, highlighting the high nucleophilicity of this system. acs.orgnih.govresearchgate.net

Alkylation: Unlike acylation, the alkylation of 4-aminopyridine generally occurs preferentially on the more basic ring nitrogen, leading to the formation of N-alkylpyridinium salts. publish.csiro.au Selective N-alkylation of the exocyclic amino group is more challenging and often requires specific strategies. One approach involves the use of a photoredox catalyst in conjunction with a Brønsted acid to enable the radical alkylation of imines, a related functional group. organic-chemistry.org Another method utilizes a blocking group, such as a maleate-derived group, to temporarily deactivate the pyridine nitrogen and direct Minisci-type alkylation to the C4-position, which, while a C-H functionalization, showcases strategies to control reactivity. nih.gov Processes for the direct N-alkylation of aminopyridines using heterogeneous catalysts over a mixed feed of the amine and an alcohol have also been developed. google.com

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. rsc.orgoaji.net This reaction converts the amino group into a diazonium salt. Pyridine-4-diazonium ions are known to form under these conditions but are typically unstable and readily hydrolyze in dilute acid to yield the corresponding 4-hydroxypyridine (B47283) derivative. rsc.org The diazonium salt can be stabilized and used for further synthetic transformations, such as coupling reactions. oaji.net

Table 1: Summary of Reactions on the Aminopyridine Moiety

| Reaction Type | Reagents & Conditions | Typical Product(s) | Reference(s) |

|---|---|---|---|

| Acylation | Acetic anhydride, acetone | N-acetylated amino group | publish.csiro.au |

| Alkylation | Alkyl halides | N-alkylpyridinium salt (on ring N) | publish.csiro.au |

| Diazotization | NaNO₂, HCl, 0-5 °C | Pyridine-4-diazonium salt, 4-hydroxypyridine | rsc.orgoaji.net |

Reactivity of the Ethanone (B97240) Functional Group

The ethanone group (an acetyl group attached to the phenyl ring) is a ketone, which exhibits a rich and well-documented range of reactivity. numberanalytics.com Its reactions primarily involve the electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group.

The polarized carbon-oxygen double bond of the ethanone group is highly susceptible to attack by nucleophiles.

Oxime Formation: Aromatic ketones, such as acetophenone (B1666503) derivatives, react with hydroxylamine (B1172632) (often from hydroxylamine hydrochloride in the presence of a base) to form oximes. repec.orgresearchgate.netarpgweb.comarpgweb.com The reaction proceeds by nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. These reactions typically yield solid products in moderate to good yields. repec.orgresearchgate.net The resulting oximes can exist as E/Z isomers. misuratau.edu.ly

Hydrazone Formation: In a similar fashion, the ethanone group can react with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, N,N-dimethylhydrazine) to produce hydrazones. orgsyn.orgresearchgate.net The reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. rsc.org This method is broadly applicable for converting ketones to their corresponding hydrazones, which are often stable, crystalline solids. researchgate.net

Table 2: Nucleophilic Addition Reactions on the Ethanone Group

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Oxime Formation | Hydroxylamine hydrochloride, base | Ketoxime | repec.orgresearchgate.netarpgweb.com |

| Hydrazone Formation | Hydrazine hydrate (B1144303) or Phenylhydrazine | Hydrazone or Phenylhydrazone | orgsyn.orgrsc.org |

The hydrogen atoms on the methyl carbon adjacent to the carbonyl group (α-hydrogens) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting enolate conjugate base. ncert.nic.in This acidity allows the ethanone group to participate in various condensation reactions.

Claisen-Schmidt Condensation: A specific type of aldol (B89426) condensation, the Claisen-Schmidt condensation, involves the reaction of a ketone (like the ethanone group in the title compound) with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde). This reaction is base-catalyzed and typically leads directly to the α,β-unsaturated ketone product, also known as a chalcone.

The oxidation state of the ethanone group can be readily altered through reduction or oxidation reactions.

Carbonyl Reductions: The carbonyl group can be reduced to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Enzymatic reductions using ketoreductases are also employed for the asymmetric reduction of acetophenone derivatives to produce chiral alcohols with high enantioselectivity. nih.govrsc.org Furthermore, electrochemical hydrogenation at platinum electrodes can selectively reduce the carbonyl group to an alcohol. nih.govacs.org Under more vigorous conditions, such as with certain catalysts, the carbonyl group can be completely reduced to a methylene (B1212753) (–CH₂–) group. acs.org

Carbonyl Oxidations: The ethanone group, being a methyl ketone, is susceptible to oxidation via the haloform reaction. chemistry-online.comwebassign.net Treatment with a halogen (e.g., iodine) in the presence of a base (e.g., sodium hydroxide) converts the methyl group into a haloform (e.g., iodoform) and the rest of the molecule into a carboxylate salt. ncert.nic.in This reaction effectively cleaves the acetyl group to yield a carboxylic acid upon acidic workup. Alternatively, strong oxidizing agents like acidic potassium dichromate can also oxidize acetophenones to their corresponding benzoic acids. stackexchange.comresearchgate.net Another important oxidative transformation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (like m-CPBA) converts the ketone into an ester. researchgate.net

Transformations of the Phenyl Ring and its Substituents

The phenyl ring of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone and its acetyl substituent are key sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The reactivity of the phenyl ring is influenced by the electronic effects of both the acetyl group and the 4-aminopyridin-3-yl moiety.

Electrophilic Aromatic Substitution on the Phenyl Ring

The introduction of new functional groups onto the phenyl ring of this compound can be achieved through electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the 4-aminopyridinyl group, while being a complex substituent, is generally expected to be an activating group, directing electrophiles to the ortho and para positions relative to the point of attachment to the phenyl ring.

Given the substitution pattern of the starting material, the positions on the phenyl ring open for substitution are C-3', C-4', C-5', and C-6'. The interplay of the directing effects of the acetyl and aminopyridinyl groups will determine the ultimate position of substitution. It is anticipated that the positions ortho and para to the aminopyridinyl group (C-3' and C-5') and meta to the acetyl group (C-4' and C-6') would be the most likely sites for electrophilic attack. However, steric hindrance from the adjacent pyridinyl ring may influence the accessibility of these positions.

Standard electrophilic aromatic substitution reactions that could potentially be applied to this scaffold include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the deactivating effect of the acetyl group might render the ring unreactive to these reactions under standard conditions.

Detailed experimental studies on the electrophilic aromatic substitution reactions of this compound are not extensively reported in the literature. Therefore, the precise outcomes of such reactions would require empirical investigation.

Modification of Substituents on the Phenyl Ring

The acetyl group on the phenyl ring is a versatile functional handle that can be transformed into a variety of other groups. These modifications can significantly alter the electronic and steric properties of the molecule, providing a pathway to a wide array of derivatives.

Common transformations of the acetyl group include:

Oxidation: The methyl group of the acetyl moiety can be oxidized to a carboxylic acid using strong oxidizing agents.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, or completely reduced to an ethyl group via methods such as the Wolff-Kishner or Clemmensen reduction.

Alpha-Halogenation: The methyl group can be halogenated under acidic or basic conditions.

Condensation Reactions: The methyl group's alpha-protons are acidic and can participate in condensation reactions with aldehydes and other electrophiles.

These modifications provide access to a broad spectrum of derivatives with potentially new chemical and biological properties.

Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Precursor

The strategic placement of the amino group on the pyridine ring and the acetyl group on the adjacent phenyl ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. These intramolecular cyclization reactions can lead to the formation of complex polycyclic structures.

Formation of Fused Pyridine Systems (e.g., Naphthyridines)

The synthesis of naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms, can be envisioned from this compound. nih.govresearchgate.netmdpi.commdpi.com One potential pathway involves the intramolecular condensation between the amino group of the pyridine ring and the carbonyl group of the acetyl substituent on the phenyl ring. This type of reaction is often promoted by acid or base catalysis and can lead to the formation of a new six-membered ring fused to the pyridine core.

For instance, treatment with a dehydrating agent or heating in the presence of a catalyst could facilitate the cyclization to form a dihydronaphthyridine derivative, which could subsequently be oxidized to the aromatic naphthyridine. The specific isomer of the naphthyridine formed would depend on the precise conditions of the reaction. The synthesis of 1-amino-3-oxo-2,7-naphthyridines has been reported through a Smiles rearrangement, highlighting a potential route to related structures. mdpi.com

Table 1: Potential Naphthyridine Formation

| Reactant | Conditions | Product Type |

|---|---|---|

| This compound | Acid/Base catalysis, heat | Dihydronaphthyridine/Naphthyridine |

Synthesis of Other Heterocyclic Systems (e.g., Thiadiazines, Imidazoles, Triazoles)

The versatile functional groups in this compound also allow for its use as a building block in the synthesis of other heterocyclic systems through reactions with various reagents.

Thiadiazines: The formation of thiadiazine rings typically involves the reaction of a compound containing an amino group and a carbonyl group with a sulfur-containing reagent. For example, reaction with Lawesson's reagent could potentially lead to the formation of a fused thiadiazine system. The synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-thiadiazine derivatives from related starting materials has been documented. rjptonline.orgekb.egencyclopedia.pubbas.bg

Imidazoles: Imidazole (B134444) rings can be constructed through various synthetic routes. nih.govorganic-chemistry.orgyoutube.comrsc.orgnih.gov One plausible approach involves the reaction of the acetyl group with a source of ammonia (B1221849) and an aldehyde in a multicomponent reaction, with the aminopyridine moiety remaining as a substituent on the resulting imidazole ring.

Triazoles: The synthesis of triazoles often involves the cycloaddition of an azide (B81097) with an alkyne (Huisgen cycloaddition) or other related methods. organic-chemistry.orgnih.govnih.govmdpi.comraco.cat To form a triazole ring fused to the pyridine system, the amino group of the aminopyridine could be diazotized and then undergo an intramolecular cyclization with a suitable partner. Alternatively, the acetyl group could be modified to an alkyne, which could then react with an azide to form a triazole ring.

Table 2: Potential Heterocycle Formation

| Target Heterocycle | Potential Reagents | Reaction Type |

|---|---|---|

| Thiadiazine | Lawesson's reagent | Thionation/Cyclization |

| Imidazole | Ammonia, Aldehyde | Multicomponent reaction |

| Triazole | Sodium azide, Acid | Diazotization/Cyclization |

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation of 1 2 4 Aminopyridin 3 Yl Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring

No experimental NMR data for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone has been found in published literature. Therefore, a detailed analysis of its specific proton and carbon chemical shifts, spin systems, and 2D correlations is not possible.

Proton (¹H) NMR Analysis of Spin Systems and Chemical Shifts

Specific ¹H NMR spectra, including chemical shifts (δ), coupling constants (J), and multiplicity for the aromatic and aliphatic protons of this compound, are not available.

Carbon (¹³C) NMR for Backbone and Functional Group Confirmation

Published ¹³C NMR data for this compound, which would confirm the carbon skeleton and the presence of key functional groups (such as the carbonyl and amino groups), could not be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY) for Connectivity and Stereochemistry

Detailed 2D NMR studies (COSY, HSQC, HMBC, TOCSY) are crucial for establishing the connectivity between protons and carbons. However, no such experimental data has been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Verification and Fragmentation Analysis

While the molecular formula is C₁₃H₁₂N₂O, corresponding to an exact mass of 212.09496 g/mol , specific experimental High-Resolution Mass Spectrometry (HRMS) data, including measured molecular ion peaks and fragmentation patterns to confirm this composition, has not been found in the searched databases.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Experimental Infrared (IR) and Raman spectra are essential for identifying characteristic vibrational modes of the functional groups within this compound, such as the C=O stretch of the ketone, N-H stretches of the amine, and various aromatic C-H and C=C/C=N vibrations. This data is not available in the public domain. For reference, related structures like 1-(2-aminophenyl)ethanone show characteristic IR bands, but these cannot be directly extrapolated to the target molecule. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

A search for single-crystal X-ray diffraction data yielded no results for this compound. This analysis would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state. Without a crystal structure, a definitive analysis of its conformation is not possible.

Computational Chemistry and Theoretical Studies of 1 2 4 Aminopyridin 3 Yl Phenyl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. nanobioletters.com It is widely employed for geometry optimization, where the molecule's lowest energy conformation is determined. nih.gov Calculations for 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(2d,p) to ensure an accurate description of the molecular geometry and electronic properties. nih.gov The optimized structure provides theoretical values for bond lengths and angles, which serve as a benchmark for comparison with experimental data from techniques like X-ray crystallography. researchgate.net

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound (Theoretical) Note: This data is representative and based on DFT calculations for structurally related molecules. nanobioletters.comnih.gov

| Parameter | Bond/Angle | Theoretical Value (Å/°) |

| Bond Lengths | C=O (carbonyl) | 1.23 |

| C-N (amino) | 1.37 | |

| C-C (phenyl-acetyl) | 1.51 | |

| C-C (pyridyl-phenyl) | 1.48 | |

| Bond Angles | C-C-C (phenyl ring) | ~120.0 |

| C-C-O (acetyl group) | 121.5 | |

| C-N-H (amino group) | 118.0 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. chalcogen.rosciencepg.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and will be more chemically reactive, as less energy is required to promote an electron from the HOMO to the LUMO. nih.govnih.gov For the title compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed over the phenyl ethanone (B97240) moiety, facilitating intramolecular charge transfer.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Theoretical) Note: Values are illustrative and based on data from similar aromatic and heterocyclic compounds. nih.govchalcogen.ronih.gov

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.62 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.23 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nanobioletters.comresearchgate.net The MEP map uses a color scale to denote electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these sites are expected around the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. researchgate.net Conversely, regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack, which are typically found around the hydrogen atoms of the amino group and the aromatic rings. researchgate.net

Table 3: Second-Order Perturbation Energies E(2) for Key Donor-Acceptor Interactions (Theoretical) Note: This data is representative of interactions found in similar heterocyclic systems. nih.govmalayajournal.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(Namino) | π(Cpyridyl-Cpyridyl) | 25.5 | Lone Pair → π Delocalization |

| n(Ocarbonyl) | π(Cphenyl-Cphenyl) | 18.2 | Lone Pair → π Delocalization |

| π(Cphenyl-Cphenyl) | π(C=O) | 15.8 | π → π Conjugation |

| π(Cpyridyl-Cpyridyl) | π(Cphenyl-Cphenyl) | 12.1 | π → π Conjugation |

Quantum Chemical Descriptors for Reactivity and Stability

From the HOMO and LUMO energy values, several global quantum chemical descriptors can be calculated to further quantify the reactivity and stability of a molecule. researchgate.net These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). Hardness (η) measures the resistance to charge transfer, while the electrophilicity index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment.

Table 4: Calculated Global Reactivity Descriptors (Theoretical) Note: Values are calculated from the representative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.735 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.115 |

| Global Softness (S) | 1/(2η) | 0.236 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.303 |

Molecular Dynamics Simulations to Investigate Conformational Landscapes

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the molecule's conformational landscape, flexibility, and interactions with its environment, such as a solvent. mdpi.comresearchgate.net For this compound, MD simulations could reveal the rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape might change upon binding to a biological target. nih.govnih.gov

Non-Linear Optical (NLO) Property Predictions

Molecules with significant intramolecular charge transfer (ICT), a large dipole moment, and high polarizability often exhibit non-linear optical (NLO) properties. researchgate.netru.nl These materials are of great interest for applications in telecommunications, optical computing, and photonics. rsc.orgnih.gov The potential of a molecule for NLO applications is often assessed by calculating its first-order hyperpolarizability (β). nih.gov The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing acetyl group connected through a π-conjugated system, suggests it could be a candidate for NLO activity. DFT calculations can predict the value of β, which is then often compared to that of a standard NLO material like urea (B33335) for reference. researchgate.net

Table 5: Calculated Non-Linear Optical (NLO) Properties (Theoretical) Note: Data is representative for chalcone-like and donor-acceptor molecules. researchgate.net

| Parameter | Unit | Calculated Value |

| Dipole Moment (μ) | Debye | 4.5 |

| First Hyperpolarizability (β) | 10-30 esu | 28.6 |

| Relative NLO Efficiency | (βcompound / βurea) | ~2.0x Urea |

Pre Clinical Biological Activity and Mechanistic Investigations of 1 2 4 Aminopyridin 3 Yl Phenyl Ethanone

In Vitro Biological Screening and Potency Determination in Cell-Based Assays

There is no available scientific literature detailing the in vitro biological screening of 1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone.

Antifungal Activity Mechanisms

Information regarding the antifungal activity of this compound, including any potential mechanisms such as the disruption of hyphal formation or effects on membrane permeability, has not been reported in peer-reviewed studies. While other novel triazole and pyridine (B92270) derivatives have shown promise as antifungal agents, data for the specific compound is lacking. nih.govresearchgate.netmdpi.commdpi.comnih.gov

Anti-inflammatory Effects via Cytokine Modulation

There are no published studies on the anti-inflammatory effects of this compound or its ability to modulate cytokine production. Research into other novel compounds has demonstrated anti-inflammatory properties through the regulation of cytokines like TNF-α and interleukins, but such findings cannot be extrapolated to this specific molecule without direct experimental evidence. nih.govmdpi.comkoreamed.org

Anticancer Activity against Specific Cell Lines

No data has been published on the anticancer activity of this compound against any cancer cell lines. While related structures such as pyridopyrimidinones and other pyridine-based compounds have been investigated for their anticancer potential, the efficacy of this specific compound remains uncharacterized. nih.govnih.govnih.govmdpi.commdpi.comrsc.org

There is no information available regarding the ability of this compound to inhibit critical signaling pathways, such as the PI3Kα pathway, which is a common target in cancer research. nih.gov

The capacity of this compound to induce apoptosis or cause cell cycle arrest in cancer cells has not been documented in the scientific literature. Studies on other molecules have shown such mechanisms contribute to their anticancer effects. nih.gov

In Vivo Efficacy Studies in Relevant Animal Models

There are no published reports of in vivo efficacy studies for this compound in any animal models. The evaluation of therapeutic candidates in living organisms is a critical step in preclinical research, but this stage has not been reached or at least not publicly disclosed for this compound. nih.govnih.govnih.gov

Tumor Inhibitory Effects in Pre-clinical Cancer Models

No published studies were found that investigate the in vitro or in vivo tumor inhibitory effects of This compound in pre-clinical cancer models.

Biochemical and Histopathological Parameters in Animal Studies

There are no available reports on animal studies that assess the biochemical or histopathological effects of the administration of This compound .

Molecular Target Identification and Binding Studies

Enzyme Inhibition Assays

No data from enzyme inhibition assays for This compound has been publicly reported.

Receptor Binding Profiling

Information regarding the receptor binding profile of This compound is not available in the current scientific literature.

Mechanism of Action Elucidation at the Molecular and Cellular Level

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

There are no studies available that describe the interaction of This compound with biological macromolecules.

Participation in Redox Reactions (e.g., Via Hydroxylamine (B1172632) Moiety of Derivatives)

Currently, there is a notable absence of specific research findings in publicly accessible scientific literature detailing the participation of this compound or its derivatives in redox reactions. Consequently, mechanistic investigations into these processes, particularly those involving a hydroxylamine moiety, have not been reported.

While the broader classes of aminopyridines and aminophenyl ketones have been the subject of electrochemical studies, this research does not specifically encompass the compound . For instance, studies on other aminopyridine-containing structures have explored their general redox properties and potential as antioxidants. However, these findings are not directly applicable to this compound due to significant structural differences.

The inherent redox potential of the aminopyridine core, characterized by the electron-donating amino group on the electron-deficient pyridine ring, suggests that derivatives of this compound could theoretically undergo oxidation. The nitrogen atom of the pyridine ring and the exocyclic amino group are potential sites for electron transfer. Modification of the parent compound to include a hydroxylamine functional group would introduce a moiety well-known for its involvement in redox chemistry, capable of being both oxidized and reduced.

However, without specific experimental data, any discussion on the redox behavior of this compound or its hydroxylamine derivatives remains speculative. Further research, including cyclic voltammetry and other electrochemical methods, would be necessary to elucidate the redox properties of these specific compounds and to investigate the mechanisms of any observed electron transfer processes.

Due to the lack of available data, a data table on the redox properties of this compound and its derivatives cannot be provided at this time.

Structure Activity Relationship Sar Studies of 1 2 4 Aminopyridin 3 Yl Phenyl Ethanone Analogs

Systematic Modification of the Pyridyl Ring and its Amino Groupnih.gov

The 2-aminopyridine (B139424) motif is a well-established pharmacophore in medicinal chemistry, recognized for its role in compounds targeting a variety of enzymes, particularly protein kinases. nih.govrsc.org The nitrogen atoms of the pyridine (B92270) ring and the exocyclic amino group are crucial for forming key hydrogen bond interactions within the ATP-binding site of many kinases, often with the "hinge" region of the protein. wikipedia.org

The position of the amino group on the pyridine ring is a critical determinant of a compound's biological activity. While 1-(2-(4-aminopyridin-3-yl)phenyl)ethanone features a 4-amino-3-pyridyl core, many related inhibitors utilize a 2-aminopyridine scaffold. nih.govnih.gov The specific geometry afforded by the 2-aminopyridine structure often allows for a bidentate hydrogen bond interaction with the kinase hinge region, which is a common binding mode for Type I kinase inhibitors. The relative position of the amino group dictates the vector and orientation of the rest of the molecule within the binding pocket, influencing how other substituents interact with adjacent hydrophobic or hydrophilic regions. A shift of the amino group to a different position, such as the 3- or 4-position, would fundamentally alter this binding geometry, potentially leading to a significant loss or complete abolition of activity unless the rest of the molecule is re-optimized to accommodate the new orientation.

The introduction of substituents onto the pyridine ring can modulate a compound's electronic properties, steric profile, and metabolic stability. In SAR studies of related heterocyclic kinase inhibitors, the effect of substituents is highly dependent on the specific target and the substituent's location.

Halogens: In a series of 1,2,4-triazine (B1199460) antagonists, substitution of aryl rings with halides led to a decrease in activity that was dependent on atomic size. nih.gov Conversely, in other series, fluorine substitution is used to block sites of metabolism or modulate the pKa of nearby basic groups. cambridgemedchemconsulting.com

Methoxy (B1213986) Groups: A methoxy group can act as a hydrogen bond acceptor and an electron-donating group. In one study on 1,2,5-oxadiazole derivatives, a 4-methoxyphenyl (B3050149) substituent was part of a highly active compound. mdpi.com

Nitro Groups: A nitro group is a strong electron-withdrawing group. In a study of antiplasmodial compounds, nitro-substituted analogs were generally more active than their corresponding amino-substituted counterparts. mdpi.com

Trifluoromethyl (CF3): The CF3 group is a strong electron-withdrawing and lipophilic substituent. In one series of benzamides, trifluoromethyl substitution resulted in potent cytotoxicity. mdpi.com

Table 1: Effect of Pyridine Ring Substituents on Biological Activity in Related Heterocyclic Scaffolds

| Substituent | General Effect on Activity | Rationale / Observation | Citation |

| Halogens (F, Cl, Br) | Variable; often size-dependent | Can decrease activity with increasing atomic size in some scaffolds. | nih.gov |

| Nitro (NO₂) | Often increases activity | Acts as a strong electron-withdrawing group. | mdpi.com |

| Trifluoromethyl (CF₃) | Often increases potency | Strong electron-withdrawing and lipophilic group. | mdpi.com |

| Methoxy (OCH₃) | Variable | Can provide favorable electronic and H-bonding properties. | mdpi.com |

Derivatization of the Ethanone (B97240) Moiety (e.g., Oxime vs. Ketone)nih.gov

The ethanone moiety in this compound features a carbonyl group that is a potential hydrogen bond acceptor. In the context of kinase inhibition, this group can form critical interactions with residues in the ATP-binding pocket. Derivatization of this ketone, for example, to an oxime, would significantly alter its electronic and steric character. An oxime introduces both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom), creating a different interaction profile.

Exploration of Substituents on the Phenyl Ringnih.gov

The phenyl ring attached to the pyridine core serves as a key anchor for positioning various substituents into specific sub-pockets of a target protein. The nature of these substituents can drastically affect binding affinity.

Studies on related bi-aryl heterocyclic inhibitors show that the substitution pattern on the phenyl ring is a critical determinant of potency. For instance, in a series of 1,2,4-triazine antagonists, incorporating large substituents on the phenyl ring was clearly disfavored, with a steady decrease in potency as the size of the substituent increased. nih.gov In another study on TEMPO-type nitroxides, the position of a phenyl group was shown to have a significant impact on steric hindrance and reactivity. rsc.org A study of antiplasmodial compounds found that the activity and selectivity of N-acyl-3-amino-1,2,5-oxadiazoles were strongly dependent on the substitution pattern of a 4-phenyl moiety. mdpi.com For example, a compound with a 3-ethoxy-4-methoxyphenyl group showed high in vitro activity. mdpi.com

Table 2: Influence of Phenyl Ring Substituents in Related Bi-Aryl Heterocycles

| Substituent Type | General Effect on Activity | Rationale / Observation | Citation |

| Large/Bulky Groups | Decreased Potency | Steric hindrance within the binding pocket is disfavored. | nih.gov |

| Nitro Groups | Increased Potency | 4-nitrophenyl derivatives were more active than 3-nitrophenyl analogs. | mdpi.com |

| Amino Groups | Decreased Potency | Amino-substituted analogs were generally less potent than nitro-substituted ones. | mdpi.com |

| Alkoxy Groups (e.g., Methoxy) | Increased Potency | A 3-ethoxy-4-methoxyphenyl substituent yielded a highly potent compound. | mdpi.com |

Bioisosteric Replacements of the Phenyl or Pyridyl Rings

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a molecule's physicochemical properties, metabolic stability, or potency while retaining its essential binding characteristics. cambridgemedchemconsulting.com

Phenyl Ring Replacements: The phenyl ring is often a site of CYP-mediated oxidative metabolism. cambridgemedchemconsulting.com Replacing it with a heteroaromatic ring like pyridine, pyrimidine, or pyrazine (B50134) can increase polarity and reduce metabolism. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridyl ring improved metabolic stability in a series of Hepatitis C virus inhibitors. cambridgemedchemconsulting.com Five-membered rings such as thiophene, furan, thiazole, and pyrazole (B372694) are also common bioisosteres for the phenyl group. cambridgemedchemconsulting.com Non-classical, non-aromatic bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been successfully used as phenyl mimics, sometimes leading to improved solubility and metabolic stability. dundee.ac.uk A BCP analogue of one antimalarial compound was equipotent to its phenyl parent but showed significantly improved metabolic properties. dundee.ac.uk

Pyridyl Ring Replacements: Replacing a pyridine ring with another nitrogen-containing heterocycle is a common strategy. Pyrimidine is a frequent bioisostere for pyridine. For example, 2-aminopyrimidine (B69317) derivatives have been extensively studied as kinase inhibitors, functioning similarly to their 2-aminopyridine counterparts by engaging the kinase hinge region. nih.gov

Computational Approaches to SAR (e.g., QSAR, Molecular Docking for Binding Affinity)cambridgemedchemconsulting.comnih.govmdpi.comnih.gov

Computational modeling is an indispensable tool for understanding the SAR of aminopyridine-based inhibitors.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently used to correlate the three-dimensional properties of molecules with their biological activities. mdpi.comresearchgate.net For various aminopyridine and aminopyrimidine kinase inhibitors, QSAR models have been developed that show a strong correlation between activity and specific steric and electrostatic fields. mdpi.comresearchgate.nettandfonline.com For instance, a CoMSIA model for a series of mIDH1 inhibitors revealed that the electrostatic field had the greatest effect on bioactivity. mdpi.com These models generate contour maps that visualize regions where bulky groups, positive or negative charges, or hydrophobic/hydrophilic moieties would enhance or decrease activity, thereby guiding the design of new, more potent analogs. tandfonline.comnih.gov

Molecular Docking: Molecular docking simulations are used to predict the binding mode of a ligand within the active site of its target protein. nih.govmdpi.com For aminopyridine-based kinase inhibitors, docking studies consistently show the aminopyridine core binding to the hinge region of the kinase domain via hydrogen bonds. wikipedia.orgtandfonline.com Docking can reveal other key interactions, such as hydrophobic interactions with specific residues (e.g., F595 in BRAF) or hydrogen bonds formed by other parts of the molecule, like the ethanone moiety. wikipedia.org By visualizing these interactions, researchers can rationally design modifications to enhance binding affinity and selectivity. mdpi.comnih.gov Studies often combine docking with molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time. nih.gov

Applications in Chemical Biology and Materials Science

1-(2-(4-Aminopyridin-3-yl)phenyl)ethanone as a Privileged Scaffold for Library Synthesis

The term "privileged scaffold" refers to a molecular framework that can be derivatized to produce a variety of compounds that interact with multiple biological targets. The 4-aminopyridine (B3432731) core is a well-established privileged scaffold in medicinal chemistry. patsnap.commdpi.com Its derivatives are known to exhibit a wide range of biological activities, including potential as antiamnesic and cognition-enhancing drugs. researchgate.net The presence of the amino group and the nitrogen atom within the pyridine (B92270) ring allows for various chemical modifications, making it an excellent starting point for the synthesis of compound libraries.

The phenyl ethanone (B97240) portion of the molecule offers additional points for diversification. The ketone group can undergo a wide array of chemical reactions, such as reductions, oxidations, and additions, to introduce new functional groups and build molecular complexity. This versatility makes the this compound structure a promising candidate for combinatorial chemistry and the generation of libraries of novel compounds for high-throughput screening.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological systems. The aminopyridine scaffold has been utilized in the development of fluorescent probes. For instance, certain aminopyridine derivatives exhibit interesting photophysical properties that can be harnessed for "click and probing" applications in biological environments. mdpi.come3s-conferences.org The inherent fluorescence of some aminopyridine cores can be modulated by their chemical environment, making them suitable for sensing applications.

The this compound framework could potentially be developed into chemical probes for several reasons:

The aminopyridine moiety can serve as a fluorophore.

The amino group and the ketone can be functionalized to attach reactive groups for "click chemistry" or to introduce moieties that target specific biomolecules.

Potential in Material Science (e.g., for Halogen-Based Interactions in Derivatives)

In the realm of materials science, molecules capable of forming predictable intermolecular interactions are highly valued for the rational design of crystalline structures and functional materials. Pyridine-containing compounds are known to participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base.

Derivatives of this compound, particularly those incorporating halogen atoms, could be explored for their ability to form halogen-bonded co-crystals. The nitrogen atom of the pyridine ring can act as a halogen bond acceptor. The study of halogen bonding in pyridine derivatives is an active area of research, with applications in crystal engineering and the development of new materials with specific electronic or photophysical properties.

Role as Synthetic Intermediates for Complex Molecules

The this compound structure can be viewed as a valuable synthetic intermediate for the construction of more complex molecules. The reactivity of both the aminopyridine and the phenyl ethanone components can be exploited to build larger, polycyclic systems. For example, the ketone functionality is a common precursor for the synthesis of various heterocyclic rings. A review on 1-(4-substituted aminophenyl) ethanones highlights their role as important intermediates for a variety of heterocyclic systems.

The aminopyridine moiety can also be a key building block. For instance, the synthesis of imidazopyridine derivatives, which have shown a broad spectrum of biological activities, often starts from aminopyridine precursors. e3s-conferences.orgnih.gov Therefore, this compound could serve as a starting material for the synthesis of novel fused heterocyclic compounds with potential therapeutic applications.

Q & A

Q. What are the critical considerations for designing multi-step synthetic pathways to novel derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.